![molecular formula C13H21NO B13319259 4-[(1-Phenylpropyl)amino]butan-2-ol](/img/structure/B13319259.png)
4-[(1-Phenylpropyl)amino]butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-Phenylpropyl)amino]butan-2-ol is an organic compound with the molecular formula C₁₃H₂₁NO and a molecular weight of 207.31 g/mol . This compound is characterized by the presence of a phenylpropyl group attached to an amino group, which is further connected to a butanol backbone. It is primarily used in research and development settings and is not intended for human or veterinary use .
準備方法
The synthesis of 4-[(1-Phenylpropyl)amino]butan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of phenylethyl magnesium chloride with acetone, followed by the addition of an amino group . This reaction typically requires the use of Grignard reagents, which are prepared by reacting organohalides with magnesium . The reaction conditions often involve anhydrous solvents and low temperatures to ensure the stability of the Grignard reagent.
the principles of organic synthesis, such as the use of Grignard reagents and nucleophilic addition reactions, are applicable .
化学反応の分析
4-[(1-Phenylpropyl)amino]butan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group in the butanol backbone can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form a secondary amine or a primary alcohol, depending on the specific reaction pathway.
Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-[(1-Phenylpropyl)amino]butan-2-ol has several applications in scientific research:
作用機序
The mechanism of action of 4-[(1-Phenylpropyl)amino]butan-2-ol involves its interaction with various molecular targets and pathways. The phenylpropyl group can interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
4-[(1-Phenylpropyl)amino]butan-2-ol can be compared with other similar compounds, such as:
2-Methyl-4-phenyl-2-butanol: This compound has a similar structure but with a methyl group instead of an amino group.
Butan-1-ol: A simpler alcohol with a butanol backbone, used as a solvent and in the production of other chemicals.
Phenylethylamine: A compound with a phenyl group attached to an ethylamine backbone, used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC名 |
4-(1-phenylpropylamino)butan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-3-13(14-10-9-11(2)15)12-7-5-4-6-8-12/h4-8,11,13-15H,3,9-10H2,1-2H3 |
InChIキー |
REVLZEWOTOZMDM-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=C1)NCCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13319176.png)
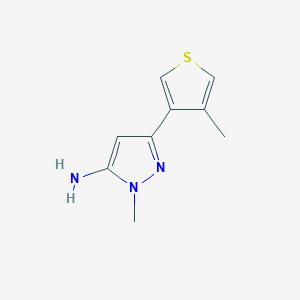

amine](/img/structure/B13319194.png)
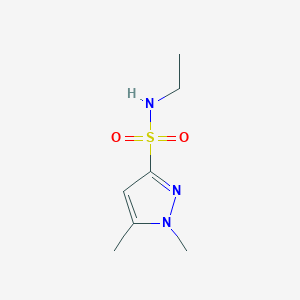
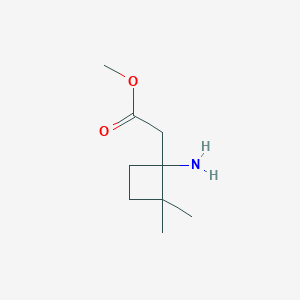
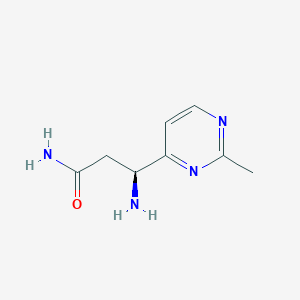
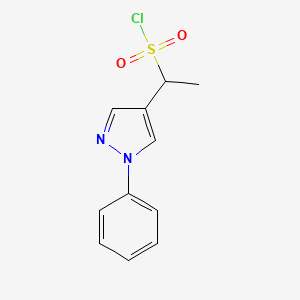

![(Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine](/img/structure/B13319242.png)
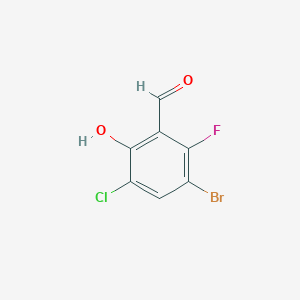
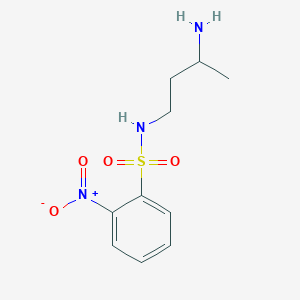
![N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine](/img/structure/B13319247.png)
![2-[(Azetidin-3-yloxy)methyl]-5-chloro-1-methyl-1H-imidazole](/img/structure/B13319252.png)
